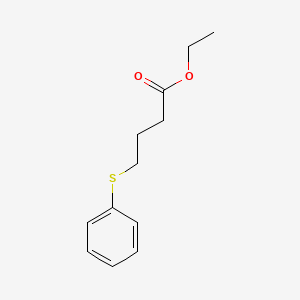

4-Phenylsulfanyl-butyric acid ethyl ester

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-phenylsulfanylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXIGGDMJJFBKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCSC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenylsulfanyl Butyric Acid Ethyl Ester and Its Key Precursors

Esterification Reactions for the Formation of the Ethyl Ester Moiety

A common and straightforward approach to synthesizing 4-Phenylsulfanyl-butyric acid ethyl ester involves the esterification of its corresponding carboxylic acid, 4-Phenylsulfanyl-butanoic acid.

The most traditional method for this conversion is the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid (4-Phenylsulfanyl-butanoic acid) with an excess of ethanol (B145695). masterorganicchemistry.comchemistrysteps.com The presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the ethanol. organic-chemistry.orglibretexts.org

The reaction is an equilibrium process. masterorganicchemistry.comlibretexts.org To drive the reaction towards the formation of the ethyl ester product, an excess of ethanol is typically used as the solvent. chemistrysteps.comlibretexts.org Another strategy to favor product formation is the removal of water as it is formed, which can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent. organic-chemistry.org

Table 1: Representative Conditions for Fischer Esterification

| Reactant | Alcohol | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| 4-Phenylsulfanyl-butanoic acid | Ethanol (excess) | H₂SO₄ (catalytic) | Reflux | High |

Note: Yields are generalized as "High" or "Very High" based on established principles of Fischer esterification; specific yields for this exact substrate may vary.

Transesterification is another viable method, which involves converting a different ester of 4-phenylsulfanyl-butanoic acid (for instance, the methyl ester) into the desired ethyl ester. masterorganicchemistry.com This process can be catalyzed by either an acid or a base. masterorganicchemistry.com

In an acid-catalyzed transesterification, the mechanism is similar to the Fischer esterification. The reaction is conducted in a large excess of ethanol with an acid catalyst, pushing the equilibrium toward the formation of the more abundant alcohol's ester. masterorganicchemistry.com

Base-catalyzed transesterification typically employs a catalytic amount of an alkoxide base, such as sodium ethoxide (NaOEt). The ethoxide ion acts as a potent nucleophile, attacking the carbonyl carbon of the starting ester (e.g., methyl 4-phenylsulfanyl-butanoate). This addition-elimination mechanism displaces the original alkoxy group (e.g., methoxide) to yield the ethyl ester. masterorganicchemistry.com Using ethanol as the solvent ensures a high concentration of the desired alkoxide and alcohol. youtube.com

Table 2: Transesterification Approaches

| Starting Ester | Reagent | Catalyst/Base | Solvent | Product |

|---|---|---|---|---|

| Methyl 4-phenylsulfanyl-butanoate | Ethanol | H₂SO₄ (catalytic) | Ethanol | This compound |

Construction of the Butyric Acid Skeleton with Integrated Phenylsulfanyl Functionality

An alternative synthetic philosophy involves forming the crucial carbon-sulfur bond at an appropriate stage, either on a butyric acid precursor or a derivative.

The phenylsulfanyl group can be introduced onto a four-carbon backbone through nucleophilic attack by a thiophenolate anion or via a conjugate addition reaction.

One prominent method is the Thia-Michael Addition , a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. srce.hrmdpi.com In this approach, thiophenol is reacted with an appropriate ethyl butenoate ester, such as ethyl crotonate (ethyl but-2-enoate). The reaction is typically catalyzed by a base, which deprotonates the thiophenol to form the more nucleophilic thiophenolate anion. This anion then attacks the β-carbon of the unsaturated ester, leading to the formation of the C-S bond. mdpi.com

Another powerful strategy involves the nucleophilic substitution of a leaving group at the 4-position of a butyric acid derivative. A common precursor for this route is ethyl 4-bromobutanoate. nih.gov Thiophenol, in the presence of a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), is converted to sodium or potassium thiophenolate. This thiophenolate then displaces the bromide ion from ethyl 4-bromobutanoate in a classic Sₙ2 reaction to afford the final product.

Table 3: Methods for Carbon-Sulfur Bond Formation

| Substrate | Reagent | Base/Catalyst | Reaction Type |

|---|---|---|---|

| Ethyl crotonate | Thiophenol | Triethylamine or other base | Michael Addition |

This approach is closely related to the nucleophilic substitution method described above. The synthesis begins with a commercially available or readily synthesized derivative of ethyl butyrate (B1204436) that contains a suitable leaving group at the C4 position. Ethyl 4-bromobutanoate is an ideal starting material for this purpose. nih.gov The reaction proceeds by generating the thiophenolate nucleophile from thiophenol and a base, which then directly displaces the halide to form the thioether linkage, yielding this compound.

Advanced Synthetic Strategies for Complex Analogues

The core structure of this compound serves as a scaffold for the synthesis of more complex and functionally diverse molecules. Advanced strategies often involve multi-step sequences that build upon the fundamental reactions previously discussed.

For example, more elaborate analogues such as 3-Acetylsulfanyl-4-oxo-4-(4-phenylsulfanyl-phenyl)-butyric acid ethyl ester have been synthesized. lookchem.com The synthesis of such molecules requires a more convergent approach, potentially involving the acylation of a diphenyl sulfide (B99878) precursor followed by several steps to construct the substituted butyric acid ethyl ester side chain.

Other advanced strategies could involve the synthesis of heterocyclic analogues, such as pyrazole derivatives. For instance, a synthetic sequence might lead to a compound like 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, where the core thioether concept is integrated into a more complex heterocyclic system. nih.gov These syntheses often employ condensation reactions followed by derivatization of the heterocyclic core.

Multi-component Reactions Leading to Substituted Butyric Acid Esters

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a one-pot procedure. These reactions are highly convergent and atom-economical. While a specific MCR for the direct synthesis of this compound is not prominently documented, analogous structures can be synthesized using this approach. For instance, a three-component reaction has been developed for the synthesis of 4-phenyl-4-oxo-2-((S)-1-phenethylamino) ethyl butyrate, a substituted butyric acid ethyl ester. This reaction utilizes acetophenone, ethyl glyoxylate, and (S)-phenethylamine in the presence of a catalyst, demonstrating the feasibility of MCRs in assembling complex butyrate structures nih.gov. The general principle involves the in situ formation of reactive intermediates that subsequently react with other components, avoiding the need to isolate intermediates and thereby simplifying the synthetic process.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Ref. |

| Acetophenone | Ethyl glyoxylate | (S)-Phenethylamine | L-proline / Cu(OTf)₂ | Substituted Butyric Acid Ethyl Ester | nih.gov |

Cascade and Domino Reactions for Structural Elaboration

Cascade and domino reactions involve two or more bond-forming transformations that take place under the same reaction conditions without the addition of further reagents. These processes are highly efficient for building molecular complexity. A notable example relevant to the synthesis of sulfur-containing esters is the enantioselective three-component sulfa-Michael/aldol cascade reaction. This approach combines thioaryl compounds, nitroolefins, and carbonyl compounds to produce γ-sulfur-β-amino-α-hydroxy esters buchler-gmbh.com. Such a strategy could be adapted to generate precursors for this compound.

Furthermore, sulfur-based chiral auxiliaries have been employed in intramolecular thio-Michael/aldol cyclization cascade reactions scielo.org.mx. This highlights the utility of cascade processes in forming C-S bonds and simultaneously constructing complex carbon skeletons, which is central to the synthesis of the target molecule and its analogues.

| Reaction Type | Key Transformations | Resulting Structure | Ref. |

| Sulfa-Michael/Aldol Cascade | C-S Bond Formation, C-C Bond Formation | γ-Sulfur-β-amino-α-hydroxy esters | buchler-gmbh.com |

| Thio-Michael/Aldol Cascade | C-S Bond Formation, C-C Bond Formation | Cyclic thio-compounds | scielo.org.mx |

Stereoselective Synthetic Pathways to Chiral this compound Analogues

The synthesis of specific stereoisomers of this compound analogues is crucial, as chirality often dictates biological activity. Stereoselective synthesis can be achieved through asymmetric catalysis, the use of chiral auxiliaries, or enzymatic resolutions.

Asymmetric Catalysis in C-C or C-S Bond Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient method for introducing chirality.

C-C Bond Formation: The formation of chiral carbon centers is a cornerstone of asymmetric synthesis. For precursors to butyric acid esters, catalytic asymmetric additions to α,β-unsaturated systems are common. While not specific to the target molecule, general methods for the catalytic asymmetric formation of carbon-carbon bonds are well-established and could be applied to precursors of this compound.

C-S Bond Formation: The enantioselective formation of the C-S bond is a direct route to chiral thioethers. Asymmetric conjugate addition of thiols to α,β-unsaturated esters, catalyzed by a chiral complex, is a powerful strategy. For example, the Michael addition of thiols to N-methacryloylcamphorsultam, promoted by a lithium base, proceeds with high diastereoselectivity, where the camphorsultam acts as a chiral auxiliary directing the stereochemical outcome wikipedia.org. This approach provides a viable pathway to chiral precursors containing the required thioether linkage.

Chiral Auxiliary and Chiral Ligand Applications

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction wikipedia.org. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse wikipedia.org.

Sulfur-containing chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones derived from amino acids, have proven effective in a range of asymmetric transformations, including aldol reactions and Michael additions scielo.org.mx. For the synthesis of a chiral analogue of this compound, a prochiral precursor, such as an α,β-unsaturated ester, could be coupled to a chiral auxiliary. The subsequent conjugate addition of thiophenol would be directed by the auxiliary, leading to a high degree of stereoselectivity. Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylation and aldol reactions, which could set the stereochemistry of precursors before the introduction of the phenylsulfanyl group nih.gov.

| Chiral Auxiliary Type | Application | Reaction Example | Ref. |

| Oxazolidinones (Evans') | Asymmetric Alkylation, Aldol Reactions | Setting stereocenters in complex molecules | nih.gov |

| Camphorsultam | Michael Addition | Conjugate addition of thiols | wikipedia.org |

| Thiazolidinethiones | Michael Addition, Aldol Reactions | Synthesis of biologically active molecules | scielo.org.mx |

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a technique used to separate enantiomers from a racemic mixture. It relies on the ability of enzymes, typically lipases or proteases, to selectively catalyze a reaction on one enantiomer at a much higher rate than the other wikipedia.org.

For the preparation of enantiomerically pure this compound, a racemic mixture of the ester or a precursor could be subjected to enzymatic hydrolysis. Lipases are commonly used for the kinetic resolution of esters wikipedia.org. In this process, one enantiomer of the ester is selectively hydrolyzed to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. For example, lipase-catalyzed resolution has been successfully applied to α-sulfinyl esters, where lipoprotein lipase provides both the unreacted ester and the corresponding acid in high enantiomeric purity researchgate.net. A similar strategy could be applied to a racemic mixture of this compound. Another approach involves the enzymatic transesterification of a thioester substrate, which can be coupled with in situ racemization of the starting material in a process known as dynamic kinetic resolution (DKR), theoretically allowing for a 100% yield of a single enantiomer acs.org.

| Enzyme Type | Reaction | Substrate Example | Outcome | Ref. |

| Lipase | Enantioselective Hydrolysis | Racemic Esters | Separation of enantiomeric acid and ester | wikipedia.orgresearchgate.net |

| Lipase | Enantioselective Transesterification | Racemic Thioesters | Enantioenriched ester product | acs.org |

| Protease/Acylase | Enantioselective Hydrolysis | Racemic Amides/N-acyl amino acids | Separation of enantiomeric acid and amide | wikipedia.org |

Chemical Reactivity and Mechanistic Transformation Studies of 4 Phenylsulfanyl Butyric Acid Ethyl Ester

Reactivity of the Ester Functional Group

The ethyl ester group in 4-phenylsulfanyl-butyric acid ethyl ester undergoes a variety of nucleophilic acyl substitution reactions typical of carboxylic acid derivatives. These transformations are fundamental in synthetic organic chemistry for the modification of the carboxyl function.

Hydrolysis Mechanisms under Acidic and Basic Conditions

Hydrolysis of the ester results in the formation of 4-phenylsulfanyl-butyric acid and ethanol (B145695). This process can be catalyzed by either acid or base, each proceeding through a different mechanism. libretexts.orgorganic-chemistry.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is reversible and typically requires heat and a large excess of water to drive the equilibrium toward the products. libretexts.orglibretexts.org The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses, eliminating ethanol to yield the carboxylic acid and regenerating the acid catalyst. libretexts.orgyoutube.com

The steps are as follows:

Protonation of the carbonyl oxygen. libretexts.org

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule to one of the hydroxyl groups.

Elimination of ethanol as a leaving group.

Deprotonation of the carbonyl to yield 4-phenylsulfanyl-butyric acid. libretexts.org

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), hydrolysis is an irreversible process that goes to completion. libretexts.orgmasterorganicchemistry.com This reaction, known as saponification, involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, forming sodium 4-phenylsulfanyl-butyrate and ethanol. An acidic workup is required to protonate the carboxylate salt and isolate the final carboxylic acid product. masterorganicchemistry.com

The key steps are:

Nucleophilic addition of the hydroxide ion to the carbonyl carbon. masterorganicchemistry.com

Elimination of the ethoxide (⁻OCH₂CH₃) leaving group.

Deprotonation of the resulting carboxylic acid by the ethoxide ion to form the carboxylate salt. masterorganicchemistry.com

Transesterification and Amidation Reactions

Transesterification:

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, reaction with a different alcohol, such as methanol (B129727) (CH₃OH) under acidic conditions, would lead to the formation of methyl 4-phenylsulfanyl-butyrate and ethanol. masterorganicchemistry.com The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com To ensure a high yield of the new ester, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

Amidation:

Amidation involves the reaction of the ester with an amine to form an amide. This reaction is generally slower than hydrolysis and often requires heating or catalysis. The direct reaction of this compound with ammonia, a primary amine, or a secondary amine would yield 4-phenylsulfanyl-butyramide and ethanol. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to the elimination of ethanol. libretexts.orgresearchgate.net Catalysts such as Lewis acids or specific enzymes can be employed to facilitate this transformation under milder conditions. mdpi.com

Reductions to Corresponding Alcohols or Ethers

The ester functional group can be reduced to yield either the corresponding primary alcohol, 4-(phenylthio)butan-1-ol, or an ether. The choice of reducing agent is critical in determining the outcome.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are commonly used to reduce esters to primary alcohols. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide group and a second hydride addition to the resulting aldehyde intermediate.

The use of specific reagents can also lead to the formation of ethers. For instance, reaction with a silane-based reducing agent in the presence of a Lewis acid could potentially reduce the ester to an ether, although this is a less common transformation.

Transformations of the Phenylsulfanyl Moiety

The sulfur atom in the phenylsulfanyl group is susceptible to both oxidation and reductive cleavage, providing pathways to further functionalize the molecule.

Oxidation Reactions to Sulfoxides and Sulfones

The thioether linkage in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. sci-hub.seresearchgate.net These reactions increase the oxidation state of the sulfur atom.

Controlled oxidation, often using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, will typically yield ethyl 4-(phenylsulfinyl)butanoate (the sulfoxide). organic-chemistry.org The use of a stronger oxidizing agent or an excess of the oxidant, often with heating, will result in the formation of ethyl 4-(phenylsulfonyl)butanoate (the sulfone). sci-hub.seorientjchem.orgorganic-chemistry.org The choice of reagent and reaction conditions is crucial for selectively stopping the reaction at the sulfoxide stage. organic-chemistry.org

| Transformation | Reagent | Product |

| Sulfide (B99878) to Sulfoxide | 1 eq. H₂O₂ or m-CPBA | Ethyl 4-(phenylsulfinyl)butanoate |

| Sulfide to Sulfone | ≥2 eq. H₂O₂ or m-CPBA | Ethyl 4-(phenylsulfonyl)butanoate |

Reductive Cleavage and Desulfurization Pathways

The carbon-sulfur bond in the phenylsulfanyl group can be cleaved under reductive conditions, a process known as desulfurization. This transformation is useful for removing the sulfur moiety and results in the formation of the corresponding saturated alkane. A common and effective method for this is the use of Raney Nickel, a finely divided nickel-aluminum alloy saturated with hydrogen.

Treating this compound with Raney Nickel would lead to the hydrogenolysis of the C-S bond, replacing the phenylsulfanyl group with a hydrogen atom. This reaction would yield ethyl butyrate (B1204436). This desulfurization is a powerful synthetic tool for removing sulfur-based protecting groups or for the complete modification of the carbon skeleton.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to aromatic substitution reactions, with its reactivity governed by the electronic properties of the thioether substituent.

Electrophilic Aromatic Substitution (EAS)

The sulfur atom of the phenylsulfanyl group possesses lone pairs of electrons that can be donated into the aromatic ring through resonance. This electron donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. This effect is most pronounced at the ortho and para positions. Concurrently, the sulfur atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect that slightly deactivates the ring. However, the resonance effect is generally dominant, making the thioether group an activating, ortho-, para-directing substituent. youtube.comyoutube.com

Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will preferentially occur at the positions ortho and para to the sulfur atom. masterorganicchemistry.commasterorganicchemistry.com The para product is often favored due to reduced steric hindrance compared to the ortho positions. youtube.com The reaction proceeds via a standard EAS mechanism, involving the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution on the phenyl ring of this compound is generally not feasible under standard conditions. SₙAr reactions require the aromatic ring to be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to a good leaving group. nih.govyoutube.comnih.gov The parent molecule lacks these necessary activating groups. For SₙAr to occur, derivatives of the compound, such as those containing a nitro group on the phenyl ring, would be required. The mechanism for such reactions typically involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex, although recent studies suggest some SₙAr reactions may proceed through concerted mechanisms. nih.govnih.gov

Reactivity of the Aliphatic Butyric Acid Chain

The aliphatic chain of the molecule offers multiple sites for chemical modification, most notably at the carbon atom alpha to the ester carbonyl group.

Reactions at the Alpha-Carbon (e.g., Enolate Formation, Alkylation, Acylation)

The hydrogen atoms on the carbon adjacent to the ester carbonyl group (the α-carbon) are acidic (pKa ≈ 25 in DMSO) due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting conjugate base. msu.edu Treatment with a suitable strong base results in deprotonation and the formation of a nucleophilic enolate intermediate. wikipedia.orgmasterorganicchemistry.com

Enolate Formation and Subsequent Reactions:

Enolate Formation : Strong, non-nucleophilic bases are typically used to generate the enolate quantitatively. Lithium diisopropylamide (LDA) is a common choice, especially for esters, as it is a strong base that is sterically hindered, minimizing competitive nucleophilic attack at the ester carbonyl. wikipedia.orgbham.ac.uk Weaker bases, such as sodium ethoxide, can also be used but often result in lower concentrations of the enolate at equilibrium. wikipedia.org

Alkylation : The generated enolate is a potent carbon nucleophile and readily reacts with electrophiles like alkyl halides in an Sₙ2 reaction. libretexts.org This allows for the formation of a new carbon-carbon bond at the α-position. The choice of the alkylating agent is subject to the typical constraints of Sₙ2 reactions, with primary and methyl halides being the most effective. libretexts.org

Acylation : Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the α-position. This reaction is a key step in syntheses like the Claisen condensation, which joins two ester molecules. libretexts.org

Below is a table summarizing typical conditions for α-carbon functionalization.

| Reaction Type | Base | Electrophile | Typical Solvent | Product Type |

| Alkylation | Lithium diisopropylamide (LDA) | Primary Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | Tetrahydrofuran (THF) | α-Alkylated Ester |

| Alkylation | Sodium Ethoxide (NaOEt) | Allyl or Benzyl Halide | Ethanol (EtOH) | α-Alkylated Ester |

| Acylation | Sodium Hydride (NaH) | Acid Chloride (e.g., CH₃COCl) | Diethyl ether | β-Keto Ester |

| Acylation | LDA | Ester (Claisen Condensation) | THF | β-Keto Ester |

Functionalization of Remote Aliphatic Carbons

The selective functionalization of the β- and γ-aliphatic carbons in this compound presents a significant challenge. These C(sp³)–H bonds are generally unreactive and chemically similar, making site-selectivity difficult to achieve. rsc.org

Recent advances in organic synthesis have provided strategies for remote C–H functionalization, which could potentially be applied to this molecule. These methods often rely on:

Directing Groups : A functional group within the molecule is used to direct a metal catalyst to a specific remote C–H bond. This often involves the formation of a metallacyclic intermediate that favors activation at a particular position (e.g., γ or δ). rsc.org

Radical Translocation : Methods such as the Hofmann-Löffler-Freytag reaction or radical relay strategies can be used to generate a radical at a remote carbon via an intramolecular hydrogen atom transfer. This radical can then be trapped by a reagent to form a new functional group. researchgate.net

For this compound, a strategy might involve modifying the ester to a functional group capable of directing a catalyst to the γ-position, for instance. However, achieving selective functionalization in the presence of the reactive α-carbon and the phenyl ring would require carefully designed reaction conditions. rsc.org

Detailed Mechanistic Investigations of Key Reactions

The oxidation of the thioether moiety is a key reaction pathway for molecules like this compound, and its mechanism has been the subject of kinetic and intermediate studies.

Kinetic Studies and Rate Law Determination

The sulfur atom in the phenylsulfanyl group can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. The kinetics of this transformation have been studied for a range of aryl thioethers, providing insight into the reactivity of this compound. nih.govacs.org

Kinetic experiments on analogous aryl thioethers with oxidants such as hydrogen peroxide (H₂O₂) and sodium hypochlorite (B82951) (NaOCl) show that the reaction typically follows second-order kinetics, being first-order in both the thioether and the oxidant. nih.gov

Rate Law: Rate = k [Aryl Thioether] [Oxidant]

Studies have demonstrated a significant difference in reaction rates depending on the oxidant. Oxidation by H₂O₂ under near-physiological conditions is very slow, with half-lives on the scale of hundreds of hours. nih.govacs.org In contrast, hypochlorite is a much more potent oxidant, reacting with thioethers orders of magnitude faster, with rate constants that can be as high as 10⁴ M⁻¹s⁻¹. nih.govacs.org

The electronic nature of substituents on the aryl ring also influences the rate. Electron-donating groups increase the rate of oxidation, while electron-withdrawing groups decrease it. This is consistent with a mechanism where the sulfur atom acts as the nucleophile, attacking the electrophilic oxygen of the oxidant. The following table presents comparative kinetic data for the oxidation of various thioethers.

| Thioether Substrate | Oxidant | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |

| 4-Methylthioanisole | H₂O₂ | 4.88 x 10⁻³ | nih.gov |

| Thioanisole | H₂O₂ | 2.53 x 10⁻³ | acs.org |

| 4-Nitrothioanisole | H₂O₂ | 1.10 x 10⁻³ | nih.gov |

| 4-Nitrothioanisole | NaOCl | 1.2 x 10⁴ | acs.org |

Based on this data, the oxidation of this compound would be expected to proceed at a rate similar to that of thioanisole, and it would be dramatically faster with hypochlorite than with hydrogen peroxide.

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species formed during a reaction is key to elucidating its mechanism. wikipedia.orgsolubilityofthings.com

Thioester Enolate Reactions : The reactions at the α-carbon proceed through a well-defined enolate intermediate . masterorganicchemistry.com For alkylation with an alkyl halide, the reaction follows an Sₙ2 pathway. The transition state is a trigonal bipyramidal arrangement where the nucleophilic α-carbon attacks the electrophilic carbon of the alkyl halide, with simultaneous partial formation of the new C-C bond and partial breaking of the carbon-halogen bond. wikipedia.orgmasterorganicchemistry.com

Thioether Oxidation : The mechanism of thioether oxidation is more complex and can vary with the oxidant. For oxidation by peroxides, the reaction is thought to proceed via a nucleophilic attack of the sulfur on the peroxide oxygen. A key intermediate postulated in some oxidation reactions is a sulfenic acid. wikipedia.org The transition state involves the approach of the sulfur lone pair to the peroxide O-O bond, leading to its cleavage. libretexts.org

Electrophilic Aromatic Substitution : As previously mentioned, the key intermediate in the EAS reaction on the phenyl ring is the arenium ion (sigma complex). libretexts.org This is a true intermediate with a finite, albeit short, lifetime. The formation of this intermediate is the rate-determining step of the reaction, and the transition state leading to it represents the highest energy point on the reaction coordinate. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org This transition state involves the partial formation of the bond between the aromatic ring and the electrophile and the disruption of the aromatic system. wikipedia.org

Isotopic Labeling Studies toProbe Reaction Pathways

While specific isotopic labeling studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of isotopic labeling provide a robust framework for elucidating the mechanisms of its chemical transformations. By substituting specific atoms with their heavier isotopes (e.g., ²H (D), ¹³C, ¹⁸O, ³⁴S), researchers can trace the fate of atoms, determine bond-breaking and bond-forming steps, and gain insights into the transition states of reactions. wikipedia.orgias.ac.in This section will discuss potential isotopic labeling studies that could be employed to investigate the reaction pathways of this compound, based on established methodologies for analogous thioethers and esters.

One of the primary applications of isotopic labeling is the determination of kinetic isotope effects (KIEs), which measure the change in reaction rate upon isotopic substitution. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For instance, studying the base-catalyzed hydrolysis of the ester group in this compound could involve the use of ¹⁸O-labeled water or the synthesis of an ester with an ¹⁸O-labeled carbonyl oxygen.

A hypothetical study on the hydrolysis of this compound could yield results similar to those in the table below, helping to distinguish between different mechanistic pathways, such as an associative or dissociative mechanism.

| Isotopically Labeled Position | Proposed Rate-Determining Step | Expected k¹⁶O/k¹⁸O | Mechanistic Implication |

|---|---|---|---|

| Carbonyl Oxygen | Nucleophilic attack of hydroxide | > 1.02 | Bond to carbonyl carbon is changing in the transition state. |

| Ether Oxygen | Departure of the ethoxide leaving group | > 1.02 | C-O bond to the ethyl group is breaking in the transition state. |

| Solvent (H₂¹⁸O) | Proton transfer steps | ~ 1.0 | Solvent is not directly involved in bond-breaking in the rate-determining step. |

Furthermore, deuterium (B1214612) labeling can be employed to probe the reactivity of C-H bonds. For example, in reactions involving the oxidation of the sulfide moiety to a sulfoxide, subsequent rearrangements like the Pummerer reaction could occur. nih.govwikipedia.org Isotopic labeling of the α- and β-protons of the butyric acid chain with deuterium would allow for the determination of the site of nucleophilic attack and the stereochemistry of the reaction.

A potential Pummerer rearrangement of the corresponding sulfoxide could be investigated using deuterium labeling. The results could be summarized as follows:

| Deuterium Labeled Position | Observed Product | Interpretation |

|---|---|---|

| α-deuterated | Loss of deuterium in the product | The α-proton is abstracted in the course of the reaction. |

| β-deuterated | Retention of deuterium in the product | The β-protons are not directly involved in the rearrangement. |

Hydrogen-deuterium exchange studies could also provide valuable information about the acidity of the protons at various positions in the molecule. nih.gov By exposing this compound to a deuterated solvent under acidic or basic conditions, the rate of deuterium incorporation at the α- and β-positions can be monitored, for instance by NMR spectroscopy or mass spectrometry. This would reveal the relative lability of these protons and suggest their potential involvement in reactions proceeding via carbanionic intermediates.

Finally, ¹³C and ³⁴S kinetic isotope effects could offer deeper insights into the transition state structures of reactions involving the carbon backbone or the sulfur atom, respectively. harvard.edunih.govnih.gov For example, in a nucleophilic substitution reaction at the sulfur atom, a significant ³⁴S KIE would indicate that the C-S bond is being cleaved in the rate-determining step.

While direct experimental data for this compound is not yet available, the application of these well-established isotopic labeling techniques would be invaluable in mapping its chemical reactivity and understanding the intricate details of its reaction mechanisms.

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for the structural analysis of 4-Phenylsulfanyl-butyric acid ethyl ester. The analysis of chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, combined with the number and chemical shifts of signals in the ¹³C NMR spectrum, allows for a complete assignment of the proton and carbon skeletons of the molecule.

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as chloroform-d (B32938) (CDCl₃) would exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between 7.2 and 7.5 ppm. The methylene (B1212753) protons of the ethyl ester group adjacent to the oxygen atom would be found around 4.1 ppm as a quartet, coupled to the methyl protons which would appear as a triplet around 1.2 ppm. The methylene protons of the butyric acid chain would present as two distinct multiplets, one adjacent to the sulfur atom around 2.9 ppm and the other in the middle of the chain around 2.0 ppm, with the methylene group alpha to the carbonyl group resonating at approximately 2.4 ppm.

The predicted ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 173 ppm. The carbons of the phenyl ring would resonate in the aromatic region (125-135 ppm). The methylene carbon of the ethyl group attached to the oxygen is expected around 60 ppm, while the methyl carbon would be found at about 14 ppm. The carbons of the butyric acid chain would have distinct chemical shifts, with the carbon attached to the sulfur atom appearing around 32 ppm, the adjacent methylene carbon at about 25 ppm, and the methylene carbon alpha to the carbonyl at approximately 33 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

| Phenyl (ortho) | 7.4 | 129.0 | Doublet |

| Phenyl (meta) | 7.3 | 129.1 | Triplet |

| Phenyl (para) | 7.2 | 126.0 | Triplet |

| Phenyl (ipso) | - | 135.0 | - |

| -S-CH₂- | 2.9 | 32.0 | Triplet |

| -CH₂- (middle) | 2.0 | 25.0 | Multiplet |

| -CH₂-C=O | 2.4 | 33.0 | Triplet |

| C=O | - | 173.0 | - |

| -O-CH₂- | 4.1 | 60.5 | Quartet |

| -CH₃ | 1.2 | 14.2 | Triplet |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the complex NMR spectra of molecules like this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons, typically over two to three bonds. For this molecule, cross-peaks would be expected between the adjacent methylene groups of the butyric acid chain and between the methylene and methyl protons of the ethyl ester group. This confirms the connectivity within these aliphatic chains.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each protonated carbon in the molecule by linking the assigned proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, regardless of their through-bond connectivity. This can be used to determine the three-dimensional conformation of the molecule in solution. For example, NOE correlations might be observed between the protons of the phenyl ring and the adjacent methylene group of the butyric acid chain, providing insights into their relative orientation.

Heteronuclear NMR (e.g., for Sulfur, if applicable)

While ¹H and ¹³C are the most commonly observed nuclei in NMR, other nuclei can also be studied. Sulfur-33 is a quadrupolar nucleus with very low natural abundance and receptivity, making ³³S NMR challenging and generally not a routine technique for structural elucidation of compounds like this compound. Therefore, its application in this context is limited.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₆O₂S), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence. The calculated exact mass is 224.0871 g/mol .

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.

In an MS/MS experiment of this compound, the molecular ion ([M]⁺˙ at m/z 224) would be expected to undergo characteristic fragmentations. Key fragmentation pathways would likely include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 179.

Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 195.

Cleavage of the C-S bond: This could lead to the formation of a benzenethiol (B1682325) radical and a charged butyric acid ethyl ester fragment, or vice versa, depending on the ionization method. A prominent peak corresponding to the thiophenyl cation ([C₆H₅S]⁺) at m/z 109 is highly probable.

McLafferty rearrangement: This is a common fragmentation for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond. This could result in the formation of a neutral alkene and a charged enol fragment.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 224 | [C₁₂H₁₆O₂S]⁺˙ | Molecular Ion |

| 179 | [M - OCH₂CH₃]⁺ | Loss of ethoxy group |

| 195 | [M - CH₂CH₃]⁺ | Loss of ethyl group |

| 109 | [C₆H₅S]⁺ | Cleavage of C-S bond |

By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural and conformational characterization of this compound can be achieved, providing a solid foundation for further research and application of this compound.

Ionization Techniques (e.g., ESI, CI, EI)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical as it dictates the extent of fragmentation and the type of ionic species observed.

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for producing intact molecular ions with minimal fragmentation. nih.gov For this compound (C12H16O2S, Molecular Weight: 224.32 g/mol ), ESI-MS would be expected to primarily generate the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 225.33. Adducts with common cations, such as sodium [M+Na]⁺ (m/z ≈ 247.31) or potassium [M+K]⁺ (m/z ≈ 263.41), may also be observed depending on the solvent system used. emory.edu This technique confirms the molecular weight of the analyte without inducing significant structural breakdown. nih.gov

Chemical Ionization (CI): Similar to ESI, CI is another soft ionization method that results in little to no fragmentation. It involves the ionization of reagent gases which then transfer a proton to the analyte molecule. This process would also be expected to yield a prominent protonated molecule [M+H]⁺, providing clear molecular weight information.

Electron Impact (EI): In contrast to soft ionization methods, EI is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV). emory.edu This process imparts significant energy, leading to extensive and predictable fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ions that provide valuable structural information. For this compound, characteristic fragmentation pathways would include cleavage of the ester group and the thioether linkage.

Below is a table summarizing the expected major ions from different ionization techniques.

| Ionization Technique | Expected Ion(s) | Typical m/z | Information Obtained |

| ESI | [M+H]⁺, [M+Na]⁺ | 225.33, 247.31 | Molecular Weight |

| CI | [M+H]⁺ | 225.33 | Molecular Weight |

| EI | M⁺, [M-OC₂H₅]⁺, [C₆H₅S]⁺ | 224.32, 179.27, 109.18 | Molecular Weight & Structural Fragments |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are exceptionally useful for identifying functional groups, as each group exhibits characteristic absorption or scattering frequencies. semanticscholar.org

The FTIR spectrum of this compound would be dominated by absorptions corresponding to its primary functional groups: the ethyl ester and the phenylsulfanyl moiety. The ester group is characterized by a strong carbonyl (C=O) stretching vibration and two carbon-oxygen (C-O) stretching vibrations. spectroscopyonline.com

Key predicted FTIR absorption bands are detailed in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3060 | C-H Stretch | Aromatic Ring | Medium-Weak |

| ~2980-2850 | C-H Stretch | Aliphatic CH₂, CH₃ | Medium-Strong |

| ~1735 | C=O Stretch | Ester | Strong |

| ~1580 & ~1480 | C=C Stretch | Aromatic Ring | Medium-Weak |

| ~1250-1150 | C-C-O Stretch | Ester | Strong |

| ~1100-1030 | O-C-C Stretch | Ester | Strong |

| ~740 & ~690 | C-H Bend | Monosubstituted Benzene (B151609) | Strong |

ATR-IR is a sampling technique used with FTIR spectroscopy that allows for the analysis of liquid or solid samples with minimal preparation. spectrabase.com The resulting spectrum for this compound would show the same characteristic absorption bands as a standard transmission FTIR spectrum. spectrabase.com Therefore, the functional group analysis would be identical, identifying the key ester and phenylsulfanyl groups based on the vibrational frequencies listed in the FTIR table.

X-ray Crystallography for Solid-State Structural Determination of Derivatives or Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While a crystal structure for this compound itself is not publicly available, analysis of related structures, such as derivatives of butanoic acid, provides insight into the information that could be obtained. mdpi.com

A crystallographic study would unequivocally determine:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Torsion Angles: The conformation of the flexible butyric acid chain and the orientation of the phenyl and ethyl groups relative to the rest of the molecule. mdpi.com

Molecular Packing: How individual molecules arrange themselves in the crystal lattice, revealing any significant intermolecular interactions like C-H···O or C-H···π interactions.

For instance, studies on related glutaric acid amides have shown how the backbone can adopt an extended, all-trans configuration while the terminal phenyl and acid groups are twisted out of the main plane. mdpi.com Similar conformational details for this compound would be elucidated through this technique.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis, Electronic Circular Dichroism for Chiral Compounds)

UV-Vis Spectroscopy: This technique measures the electronic transitions within a molecule. The primary chromophore in this compound is the phenylsulfanyl group. Substituted benzene rings typically exhibit characteristic absorptions in the ultraviolet region. The presence of the sulfur atom acting as an auxochrome is expected to cause a bathochromic (red) shift of the benzene absorption bands. The spectrum would likely show a strong absorption band around 250-260 nm, corresponding to the π → π* transition of the aromatic system.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. Since this compound is an achiral molecule, it will not produce an ECD signal. However, if a chiral center were introduced into its structure, ECD could be employed to determine its absolute stereochemistry.

Computational Chemistry and Theoretical Modeling of 4 Phenylsulfanyl Butyric Acid Ethyl Ester

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 4-Phenylsulfanyl-butyric acid ethyl ester. These calculations provide a detailed picture of the electron distribution and orbital interactions within the molecule, which are key determinants of its chemical properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can accurately predict various properties of this compound, such as its geometry, electronic energy, and vibrational frequencies. While specific DFT studies on this exact molecule are not prevalent in the literature, the application of DFT to similar butyric acid derivatives and thioethers provides a strong basis for understanding its electronic properties.

DFT calculations would typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. Subsequent calculations can then be performed to determine electronic properties. For instance, DFT has been successfully applied to study the structural and spectroscopic properties of various butanoic acid derivatives. These studies often involve the use of hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-31+G(d), to achieve a balance between computational cost and accuracy.

The electronic properties that can be calculated using DFT include the ionization potential, electron affinity, and chemical hardness, which are crucial for predicting the reactivity of the molecule. Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide insights into charge distribution and delocalization of electron density within the molecule.

Table 1: Predicted Molecular Properties of this compound based on DFT Calculations on Analogous Compounds

| Property | Predicted Value/Characteristic |

| Optimized Geometry | The molecule is expected to adopt a non-planar conformation to minimize steric hindrance between the phenyl and ethyl butyrate (B1204436) moieties. |

| Dipole Moment | A moderate dipole moment is anticipated due to the presence of the polar ester group and the sulfur atom. |

| Vibrational Frequencies | Characteristic vibrational modes for the C=O stretch of the ester, C-S stretch, and aromatic C-H bends are expected to be identifiable in the calculated IR spectrum. |

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

For this compound, the HOMO is likely to be localized on the electron-rich phenylsulfanyl group, specifically the sulfur atom and the phenyl ring. The LUMO, on the other hand, is expected to be centered on the electron-deficient carbonyl group of the ethyl ester. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Electron density analysis, derived from the calculated wavefunction, can visualize the distribution of electrons in the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the ester group and the sulfur atom are expected to be regions of high electron density, while the carbonyl carbon is an area of lower electron density, making it susceptible to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyric acid chain and the rotation around the phenyl-sulfur bond allow this compound to adopt various conformations. Understanding the conformational landscape is crucial as it can influence the molecule's physical and biological properties.

Energy minimization techniques are employed to identify the most stable conformations (local and global minima) on the potential energy surface of the molecule. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformer, a conformational landscape can be generated.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Low-Energy Conformations |

| C(phenyl)-S-C(butyrate)-C | Rotation around the sulfur-carbon bond | Gauche and anti conformations are likely to be energetically favorable. |

| S-C-C-C(butyrate) | Rotation within the butyrate chain | Trans and gauche arrangements will be explored to find the most stable chain conformation. |

| O=C-O-C(ethyl) | Conformation of the ester group | The Z (cis) conformation is expected to be strongly favored. |

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound over time, including its interactions with other molecules and its environment. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and intermolecular interactions.

In an MD simulation, the effect of a solvent on the conformation and behavior of the molecule can be explicitly modeled. For instance, in a polar solvent like water or ethanol (B145695), the polar ester group of this compound would be expected to form hydrogen bonds with the solvent molecules, which could influence its preferred conformation. In contrast, in a nonpolar solvent, intramolecular forces would play a more dominant role in determining the conformation.

MD simulations can also be used to study how molecules of this compound interact with each other in the liquid state. This can provide insights into properties such as viscosity and diffusion.

Reaction Mechanism Prediction and Transition State Modeling

Theoretical modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, the most likely reaction pathway can be identified.

For this compound, potential reactions of interest include the hydrolysis of the ester group and reactions involving the sulfur atom. Thioesters are known to be more reactive towards nucleophiles than their oxygen-containing counterparts. While the target molecule is a thioether ester, the principles of nucleophilic acyl substitution at the ester carbonyl group are relevant.

Theoretical studies on the hydrolysis of esters, for example, can model the approach of a nucleophile (like a hydroxide (B78521) ion) to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the leaving group (the ethoxy group). The transition state for this process can be located and its energy calculated, which provides the activation energy for the reaction. Computational studies on the reaction mechanisms of similar esters have shown that such calculations can provide results that are in good agreement with experimental kinetic data.

Furthermore, the reactivity of the sulfur atom, for instance, in oxidation reactions, could also be investigated. Theoretical modeling could help in understanding the electronic changes that occur during such a transformation and predict the most likely products.

Computational Elucidation of Reaction Coordinates

A reaction coordinate is a one-dimensional parameter that represents the progress along a reaction pathway, from reactants to products. wikipedia.org Computationally elucidating this coordinate is fundamental to understanding the mechanism of a chemical transformation. numberanalytics.com This process involves mapping the potential energy surface (PES) of the reaction, which describes the energy of the system as a function of its geometry. numberanalytics.com

For this compound, a key reaction to study would be its hydrolysis, a common transformation for esters. libretexts.org The reaction coordinate could be defined by geometric parameters such as the distance between the nucleophilic oxygen atom of a water molecule and the electrophilic carbonyl carbon of the ester. wikipedia.org By systematically changing this distance and optimizing the energy of the remaining atoms at each step, a minimum energy path can be traced on the PES. This path reveals the geometry of the transition state—the highest energy point along the coordinate—which is critical for understanding the reaction's feasibility. numberanalytics.com Computational methods like Density Functional Theory (DFT) are frequently employed to calculate the energies of these molecular structures. numberanalytics.com

Prediction of Kinetic and Thermodynamic Parameters for Transformations

Once the reaction coordinate and the structures of reactants, transition states, and products are determined, key kinetic and thermodynamic parameters can be calculated. These predictions are vital for assessing the viability and rate of a chemical reaction.

Thermodynamic Parameters: Thermodynamics governs the relative stability of the reactants and products. fu-berlin.de Using DFT calculations, it is possible to compute the electronic energies of the optimized geometries. mdpi.com From these, thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction can be predicted. mdpi.comresearchgate.net For the hydrolysis of this compound, a negative ΔG would indicate that the transformation to 4-phenylsulfanyl-butyric acid and ethanol is spontaneous under the given conditions.

Kinetic Parameters: Kinetics relates to the speed of a reaction, which is determined by the activation energy (Ea)—the energy barrier that must be overcome. researchgate.net The activation energy is the difference in energy between the reactants and the transition state. A lower activation energy implies a faster reaction. Computational methods can accurately predict this barrier, providing insight into how factors like catalysis or solvent effects might influence the reaction rate. researchgate.net

Illustrative Thermodynamic and Kinetic Data for Ester Hydrolysis

The following table presents hypothetical, yet representative, calculated values for the acid-catalyzed hydrolysis of this compound. Such data would be the output of DFT calculations.

| Parameter | Calculated Value (Illustrative) | Unit | Significance |

| Enthalpy of Reaction (ΔH) | -5.2 | kcal/mol | Indicates the reaction is exothermic. |

| Gibbs Free Energy of Reaction (ΔG) | -2.8 | kcal/mol | Suggests the hydrolysis is spontaneous. |

| Activation Energy (Ea) | +15.7 | kcal/mol | Represents the energy barrier to be overcome. |

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which helps in the structural identification and characterization of molecules. youtube.com

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. DFT calculations can predict NMR parameters with high accuracy. acs.orgscm.com The calculation involves computing the magnetic shielding tensor for each nucleus in the molecule within an external magnetic field. The chemical shift (δ) is then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). acs.org

Similarly, spin-spin coupling constants (J-couplings), which provide information about the connectivity of atoms, can be calculated. smu.edu These theoretical predictions are extremely useful for assigning peaks in an experimental spectrum, distinguishing between isomers, and confirming the structure of a synthesized compound like this compound.

Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

This table shows representative chemical shifts that could be expected from a DFT calculation. The atom numbering corresponds to a standard IUPAC naming convention.

| Atom Position | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

| Phenyl C1' (S-attached) | - | ~135.0 |

| Phenyl C2'/C6' | ~7.40 | ~129.5 |

| Phenyl C3'/C5' | ~7.25 | ~128.8 |

| Phenyl C4' | ~7.20 | ~126.0 |

| Butyric C1 (Carbonyl) | - | ~173.0 |

| Butyric C2 | ~2.50 | ~35.0 |

| Butyric C3 | ~2.00 | ~24.5 |

| Butyric C4 (S-attached) | ~2.95 | ~33.0 |

| Ethyl O-CH₂ | ~4.10 | ~60.5 |

| Ethyl CH₃ | ~1.25 | ~14.2 |

Simulated Vibrational Spectra (IR, Raman)

Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. nih.gov Computational methods can simulate these spectra by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions. This analysis yields the frequencies and intensities of the vibrational modes. nih.gov

Illustrative Calculated Vibrational Frequencies for Key Functional Groups

This table provides examples of vibrational frequencies for this compound that would be obtained from a computational frequency analysis.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity (IR) |

| C=O Stretch (Ester) | ~1738 | Strong |

| C-H Stretch (Aromatic) | ~3060 | Medium |

| C-H Stretch (Aliphatic) | ~2980 | Medium-Strong |

| C-O Stretch (Ester) | ~1180 | Strong |

| C-S Stretch | ~700 | Weak-Medium |

Advanced Applications in Contemporary Chemical Research

Applications in Materials Science Research

Modifiers for Surface Chemistry or Functional Materials

The ester group could also be hydrolyzed to a carboxylic acid, which would provide a functional handle for attachment to surfaces or for further chemical transformations. This would be a multi-step process and is a general strategy for surface functionalization rather than a specific reported application of this particular compound.

The development of functional materials often relies on the specific properties imparted by the incorporated molecules. While the phenylsulfide group can influence properties such as refractive index and thermal stability in polymers, the specific contribution of 4-Phenylsulfanyl-butyric acid ethyl ester to create functional materials has not been a subject of detailed investigation in the available literature.

Future Research Directions and Perspectives on 4 Phenylsulfanyl Butyric Acid Ethyl Ester

Development of More Efficient and Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

The future synthesis of 4-Phenylsulfanyl-butyric acid ethyl ester will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current methods for creating thioethers often rely on malodorous and easily oxidized thiols. mdpi.comresearchgate.netnih.govnih.gov Future research should focus on developing thiol-free synthetic routes.

One promising approach is the use of odorless and stable thiol surrogates, such as potassium xanthates (ROCS₂K). mdpi.comresearchgate.netnih.govnih.gov These reagents can react with appropriate alkyl or aryl halides under transition-metal-free and base-free conditions, offering a more environmentally benign alternative to traditional methods. mdpi.comresearchgate.netnih.govnih.gov Another sustainable strategy involves the direct use of alcohols instead of alkyl halides, which increases the atom economy and reduces the generation of waste. researchgate.net Photocatalytic, organocatalytic methods that operate under mild conditions using visible light to stitch together inexpensive alcohols and aryl chlorides represent a frontier in this area. acs.orgnih.gov

The development of catalytic systems that utilize earth-abundant and less toxic metals, such as copper or iron, instead of precious metals like palladium, is another key research direction. acsgcipr.orgnih.gov Furthermore, employing green solvents like water or recyclable options such as poly(ethylene glycol) can significantly decrease the environmental footprint of the synthesis. researchgate.net

Table 1: Comparison of Potential Green Synthesis Strategies

| Strategy | Advantages | Key Research Focus |

| Thiol Surrogates (e.g., Xanthates) | Odorless, stable reagents, transition-metal-free conditions. mdpi.comresearchgate.netnih.govnih.gov | Broadening substrate scope and optimizing reaction conditions for butyrate (B1204436) derivatives. |

| Direct Use of Alcohols | Higher atom economy, avoids use of halides. researchgate.net | Development of efficient catalysts for C-O bond cleavage and C-S bond formation. nih.gov |

| Photocatalysis/Organocatalysis | Mild reaction conditions, use of visible light, thiol-free. acs.orgnih.gov | Discovery of new organocatalysts and sulfur sources like tetramethylthiourea. acs.orgnih.gov |

| Base Metal Catalysis | Use of abundant and less toxic metals (Cu, Fe). acsgcipr.org | Designing robust and efficient ligand systems for base metal catalysts. acsgcipr.org |

Discovery of Unexplored Reactivity Patterns and Synthetic Transformations

Beyond its synthesis, the inherent reactivity of this compound remains a fertile ground for discovery. The thioether linkage is not merely a stable bond but a functional group capable of diverse transformations. Future studies could explore its nucleophilic character, which allows it to react with alkyl halides to form sulfonium (B1226848) salts. youtube.com These salts are valuable alkylating agents, rendering the adjacent carbon atoms highly electrophilic and useful in subsequent synthetic steps. youtube.com

The selective oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) or sulfone would yield compounds with significantly different chemical and physical properties, potentially unlocking new applications. Investigating the C–S bond activation through transition metal catalysis could also lead to novel cross-coupling reactions, where the phenylsulfanyl group acts as a leaving group to be substituted by other functionalities. nih.gov Moreover, the interplay between the thioether and the distant ester group could lead to complex intramolecular reactions, a research area that is currently underexplored.

Integration with Emerging Technologies (e.g., Flow Chemistry, Automation, Artificial Intelligence in Synthesis)

The convergence of synthetic chemistry with advanced technologies promises to revolutionize the study and production of molecules like this compound.

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch synthesis. acs.orguc.ptsemanticscholar.orgnih.gov The application of flow chemistry could enable the synthesis of this compound with higher yields and purity. acs.org Furthermore, flow systems are ideal for performing reactions that are difficult or hazardous in batch, such as those involving highly reactive intermediates. uc.pt

Automation: The integration of flow chemistry with automated platforms can accelerate the discovery and optimization of new reactions. acs.org Automated systems can perform high-throughput experiments to rapidly screen different catalysts, reagents, and conditions, significantly speeding up the development of novel synthetic routes for this compound and its derivatives. acs.orgacs.org This approach is particularly powerful for creating libraries of related compounds for medicinal chemistry applications. acs.org

Artificial Intelligence (AI): AI and machine learning are becoming indispensable tools in chemical synthesis. nih.gov AI algorithms can analyze vast datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even propose novel synthetic pathways. nih.govresearchgate.net For this compound, AI could be used to optimize its synthesis, predict its reactivity patterns, and design derivatives with specific desired properties. nih.gov

Table 2: Impact of Emerging Technologies on Research

| Technology | Potential Application for this compound | Expected Outcome |

| Flow Chemistry | Continuous manufacturing, safe handling of reactive intermediates. acs.org | Increased yield, purity, and scalability; access to novel reaction pathways. uc.pt |

| Automation | High-throughput screening of reaction conditions and catalysts. acs.org | Rapid optimization of synthetic routes and efficient library synthesis. acs.org |

| Artificial Intelligence | Prediction of reaction outcomes, optimization of parameters, de novo design of derivatives. nih.gov | Accelerated discovery of new reactions and molecules with tailored properties. researchgate.net |

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound requires the characterization of short-lived transient species and reaction intermediates. Techniques such as mass spectrometry, combined with computational methods, can provide invaluable insights into the gas-phase chemistry of thioethers and related compounds. nih.gov For instance, studying the fragmentation patterns and reactivity of protonated or radical species can help elucidate complex reaction pathways. nih.gov

The formation of radical intermediates, which can occur in photochemical or certain metal-catalyzed reactions, could be investigated using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netresearchgate.net Understanding these fleeting intermediates is crucial for optimizing reaction conditions to favor desired products and minimize side reactions.

Synergistic Approaches between Experimental and Computational Methodologies for Comprehensive Understanding

The synergy between experimental and computational chemistry offers a powerful paradigm for a holistic understanding of chemical systems. nih.govresearchgate.net For this compound, computational studies can provide fundamental insights that are often difficult to obtain through experiments alone.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to:

Model reaction pathways and determine the structures and energies of transition states and intermediates. whiterose.ac.uknih.gov

Explain the origins of selectivity and reactivity observed in experimental studies.

Predict the spectroscopic properties (e.g., NMR spectra) of unknown compounds, aiding in their identification. researchgate.net

Investigate the electronic structure and bonding within the molecule to understand its fundamental properties.

By combining computational predictions with targeted experiments, researchers can accelerate the discovery process, leading to a more rational design of synthetic routes and a deeper understanding of the reactivity of this compound. nih.govscirp.org This integrated approach is essential for tackling complex chemical challenges and driving innovation in the field.

Q & A

Q. What are the standard synthetic routes for 4-Phenylsulfanyl-butyric acid ethyl ester, and how can purity be optimized?

- Methodology : The compound can be synthesized via esterification using sulfuric acid as a catalyst, similar to protocols for ethyl phenylacetate . Key steps include refluxing the acid precursor (e.g., 4-phenylsulfanyl-butyric acid) with ethanol and sulfuric acid, followed by neutralization with sodium carbonate and purification via fractional distillation. Purity optimization involves monitoring reaction completion with TLC and removing unreacted starting materials using solvent extraction (e.g., dichloromethane/water partitioning).

Q. How can researchers validate the structural identity and purity of this compound?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns, referencing retention indices of analogous esters (e.g., butanoic acid ethyl ester in GC-MS chromatograms ). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve aromatic and ester functional groups, while elemental analysis validates stoichiometry. For purity, HPLC with UV detection at 254 nm is recommended, with calibration against certified reference standards (e.g., validated esters in pharmaceutical contexts ).

Q. What safety protocols are critical during handling and storage?

- Methodology : Avoid inhalation or skin contact by using fume hoods, gloves, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical assistance. Store in airtight containers under inert gas (e.g., nitrogen) at 4°C to prevent hydrolysis. Dispose via incineration or licensed chemical waste services, adhering to local regulations .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its bioactivity, such as receptor binding or enzyme inhibition?

- Methodology : For receptor studies (e.g., GABA(A) or 5-HT receptors), use radioligand displacement assays with cell membranes expressing cloned receptors . For enzyme inhibition, employ kinetic assays (e.g., fluorescence-based PKA inhibition assays ). Dose-response curves (0.1–100 µM) and controls (e.g., known inhibitors) are essential. Data contradictions (e.g., partial agonism vs. antagonism) require orthogonal assays like calcium flux measurements or patch-clamp electrophysiology.

Q. What analytical challenges arise in distinguishing stereoisomers or degradation products, and how are they resolved?

- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers, while LC-MS/MS identifies degradation products (e.g., hydrolyzed acid derivatives). For stability-indicating methods, stress testing under heat, light, and pH extremes is critical. Reference standards (e.g., (R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester ) aid in quantifying impurities.

Q. How does the compound’s stability vary under different experimental conditions (e.g., solvents, pH)?

- Methodology : Conduct accelerated stability studies by dissolving the compound in PBS (pH 7.4), DMSO, or ethanol, and monitor degradation via HPLC at intervals (0, 7, 30 days). For pH sensitivity, test buffers ranging from pH 2–8. Data gaps in environmental persistence (e.g., soil mobility ) warrant ecotoxicity assays using Daphnia magna or algal models.

Q. What strategies improve solubility for in vivo or cell-based studies?